4-Methyl-2,5-dioxoimidazolidine-1,3-di(propionohydrazide)
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Overview
Description
4-Methyl-2,5-dioxoimidazolidine-1,3-di(propionohydrazide) is a heterocyclic compound with the molecular formula C₁₀H₁₈N₆O₄ and a molecular weight of 286.288 g/mol . This compound is known for its unique structure, which includes a 2,5-dioxoimidazolidine ring substituted with a methyl group and two propionohydrazide groups. It is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
The synthesis of 4-Methyl-2,5-dioxoimidazolidine-1,3-di(propionohydrazide) typically involves multi-step organic reactions. The specific synthetic routes and reaction conditions can vary based on the desired yield and purity. Generally, the synthesis involves the reaction of appropriate hydrazides with a precursor imidazolidine compound under controlled conditions . Industrial production methods may involve optimization of these reactions to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
4-Methyl-2,5-dioxoimidazolidine-1,3-di(propionohydrazide) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the hydrazide groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the reaction conditions and the reagents used.
Scientific Research Applications
4-Methyl-2,5-dioxoimidazolidine-1,3-di(propionohydrazide) has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other complex organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of 4-Methyl-2,5-dioxoimidazolidine-1,3-di(propionohydrazide) involves its interaction with specific molecular targets. The compound can form stable complexes with metal ions, which may play a role in its biological activity. The pathways involved in its mechanism of action are still under investigation, but it is believed to interfere with cellular processes by binding to key enzymes and proteins .
Comparison with Similar Compounds
4-Methyl-2,5-dioxoimidazolidine-1,3-di(propionohydrazide) can be compared with similar compounds such as:
4-Isopropyl-2,5-dioxoimidazolidine-1,3-di(propionohydrazide): This compound has an isopropyl group instead of a methyl group, which may affect its chemical reactivity and biological activity.
1,3-Di(3-hydrazinyl-3-oxopropyl)-5-(1-methylethyl)imidazolidine-2,4-dione: This compound has a similar core structure but different substituents, leading to variations in its properties and applications.
Properties
CAS No. |
88122-26-3 |
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Molecular Formula |
C10H18N6O4 |
Molecular Weight |
286.29 g/mol |
IUPAC Name |
3-[3-(3-hydrazinyl-3-oxopropyl)-5-methyl-2,4-dioxoimidazolidin-1-yl]propanehydrazide |
InChI |
InChI=1S/C10H18N6O4/c1-6-9(19)16(5-3-8(18)14-12)10(20)15(6)4-2-7(17)13-11/h6H,2-5,11-12H2,1H3,(H,13,17)(H,14,18) |
InChI Key |
UFALSMICOJZPHW-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(=O)N(C(=O)N1CCC(=O)NN)CCC(=O)NN |
Origin of Product |
United States |
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